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Compound of Interest

Compound Name: Detajmium

Cat. No.: B607071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the

pharmacological profile of Detajmium. Significant gaps in the data exist, particularly

concerning comprehensive pharmacokinetics, receptor binding affinity, and detailed preclinical

and clinical studies. The information provided herein is intended for research and informational

purposes only and does not constitute medical advice.

Introduction
Detajmium, also known by its synonym Tachmalcor, is classified as a Class I/C antiarrhythmic

agent according to the Vaughan Williams classification.[1] Its primary mechanism of action is

the blockade of cardiac sodium channels. This technical guide provides a comprehensive

overview of the known pharmacological properties of Detajmium, including its mechanism of

action, pharmacodynamics, and available pharmacokinetic data.

Mechanism of Action: Sodium Channel Blockade
Detajmium exerts its antiarrhythmic effect by blocking the fast sodium channels (NaV1.5) in

cardiomyocytes. This blockade is state-dependent, meaning the drug has a higher affinity for

the open and inactivated states of the sodium channel than for the resting state. By binding to

these channels, Detajmium reduces the influx of sodium ions during phase 0 of the cardiac

action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and a

slowing of conduction velocity in non-nodal cardiac tissues, which is a hallmark of Class I
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antiarrhythmic drugs. The slow recovery kinetics from this block contribute to its classification

as a Class I/C agent.
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Figure 1: Proposed Mechanism of Action of Detajmium.

Pharmacodynamics: Electrophysiological Effects
The primary pharmacodynamic effects of Detajmium have been characterized through in vitro

electrophysiological studies on isolated cardiac preparations.
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Electrophysiological Parameters
The following table summarizes the quantitative effects of Detajmium on key

electrophysiological parameters in isolated dog cardiac tissues.

Parameter Tissue Type
Concentrati
on (µM)

Effect
Magnitude
of Change

Reference

Maximum

Rate of

Depolarizatio

n (Vmax)

Ventricular

Muscle

Fibers

1 ↓

Reduced

from 236.7 ±

28.9 to 177.3

± 22.5 V/s

[1]

Purkinje

Fibers
1 ↓

Reduced

from 687.5 ±

57.2 to 523.7

± 58.2 V/s

[1]

Action

Potential

Amplitude

(APA)

Purkinje

Fibers
1 ↓

Decreased

from 111.1 ±

12.3 to 100.0

± 2.5 mV

[1]

Action

Potential

Duration at

90%

Repolarizatio

n (APD90)

Purkinje

Fibers
1 ↓

Shortened

from 359.0 ±

17.5 to 262.1

± 12.3 ms

[1]

Resting

Potential

(RP)

Ventricular

Muscle

Fibers

1
No significant

change
- [1]

Effective

Refractory

Period (ERP)

Ventricular

Muscle

Fibers

1
No significant

change
- [1]

Note: Data presented as mean ± SEM.
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Experimental Protocol: In Vitro Electrophysiology
A detailed experimental protocol for the key electrophysiological studies cited is not fully

available in the public domain. However, the methodology is described as utilizing conventional

intracellular microelectrode techniques on isolated cardiac preparations.
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Figure 2: General Experimental Workflow for In Vitro Electrophysiology.

Pharmacokinetics
Comprehensive pharmacokinetic data for Detajmium, including absorption, distribution, protein

binding, and elimination parameters from formal preclinical or clinical studies, are not readily

available in the public literature. The existing information is primarily derived from a case report

of fatal poisoning.

Metabolism
The main metabolic pathways of Detajmium have been identified as:

Hydroxylation and subsequent O-methylation of the indole ring.

Oxidation and reduction of the C-21 hydroxyl function.

Cleavage of the N-alkyl side-chain, which may be a non-enzymatic degradation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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